molecular formula C20H16ClN3O3S2 B2628080 5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 895431-75-1

5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No. B2628080
M. Wt: 445.94
InChI Key: HCBGBLAAFXRHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H16ClN3O3S2 and its molecular weight is 445.94. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Research involves the development of synthetic pathways for related thiophene derivatives, emphasizing the importance of these compounds in pharmaceutical and chemical research. For example, the synthesis of various thiophene and thiazole derivatives has been explored, revealing their potential in creating novel compounds with significant biological activities (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological Activity and Applications

  • Investigations into related compounds have demonstrated significant antimicrobial, antitumor, and antioxidant activities. These activities highlight the therapeutic potential of thiophene derivatives in treating various diseases and conditions. For instance, novel arylazothiazole disperse dyes containing selenium showed not only high efficiency in dyeing polyester fibers but also exhibited promising antioxidant and antimicrobial activities (Khalifa et al., 2015).

Structural Analysis and Molecular Docking Studies

  • Structural analysis and molecular docking studies are crucial for understanding the interaction mechanisms of these compounds with biological targets, facilitating the design of more effective drugs. Research in this area includes the synthesis and characterization of thiophene derivatives, followed by evaluation of their biological activities and docking studies to predict their binding affinities to various enzymes and receptors (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Potential Antitubercular Agents

  • The development of novel thiophene derivatives as potent inhibitors of Mycobacterium tuberculosis presents a promising avenue for addressing antibiotic resistance and finding new treatments for tuberculosis. A study on 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides showcased their potential as antitubercular agents, indicating the relevance of this class of compounds in developing new therapeutics (Marvadi et al., 2020).

properties

IUPAC Name

5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S2/c1-26-13-5-6-14(27-2)18-17(13)23-20(29-18)24(11-12-4-3-9-22-10-12)19(25)15-7-8-16(21)28-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBGBLAAFXRHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

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